molecular formula C16H23BO3 B13520951 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13520951
M. Wt: 274.2 g/mol
InChI Key: ZLXTXZXIDZUZPS-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxyphenylcyclopropylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The boronic ester group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a methoxyphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in Suzuki–Miyaura coupling reactions, where it can provide enhanced reactivity and selectivity compared to simpler boronic acids .

Biological Activity

2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This compound features a unique molecular structure that may confer specific pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C16H23BO3
  • Molecular Weight : 274.16 g/mol
  • CAS Number : 2223031-34-1

The biological activity of this compound primarily revolves around its interactions with various biological targets. The compound is hypothesized to act as a non-nucleoside inhibitor in viral replication processes, particularly in hepatitis C virus (HCV) models. Its structure allows it to fit into the active sites of viral polymerases, inhibiting their activity and thus preventing viral replication.

In Vitro Studies

Research indicates that this compound has shown promising results in various in vitro assays:

StudyTargetIC50 (µM)Observations
NS5B (HCV polymerase)< 50Potent inhibition observed
CYP3A4 (metabolic enzyme)0.34Reversible and time-dependent inhibition noted
Tumorigenic liver cells10Growth inhibition without affecting healthy cells

These studies highlight the compound's selective inhibition of viral replication and potential anticancer properties.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against liver cancer cell lines. The results demonstrated significant growth inhibition at concentrations that did not affect non-tumorigenic cells, suggesting a targeted action that could minimize side effects in healthy tissues .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is characterized by moderate solubility and permeability. In vitro studies have indicated that the compound is metabolically unstable in liver microsomes but exhibits a favorable profile for oral bioavailability due to its chemical structure .

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-7-6-8-12(9-11)18-5/h6-9,13-14H,10H2,1-5H3

InChI Key

ZLXTXZXIDZUZPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)OC

Origin of Product

United States

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